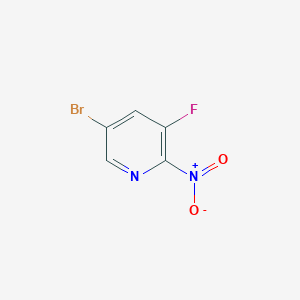

5-Bromo-3-fluoro-2-nitropyridine

描述

Contextual Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-bearing heterocycle, holds a privileged position in the realm of medicinal and synthetic chemistry. rsc.orgresearchgate.net As an isostere of benzene (B151609), this scaffold is a fundamental component in a vast array of pharmaceuticals and agrochemicals. researchgate.net Its presence is ubiquitous in nature, found in essential molecules like vitamins (niacin, pyridoxine) and coenzymes. nih.gov

In drug discovery, the pyridine nucleus is highly sought after for its ability to enhance the pharmacological, physicochemical, and pharmacokinetic properties of a molecule. dovepress.com The nitrogen atom in the ring can improve water solubility and bioavailability, crucial characteristics for effective therapeutic agents. nih.govresearchgate.net Consequently, pyridine and its derivatives have been consistently incorporated into a diverse range of FDA-approved drugs, highlighting their clinical significance. rsc.orgresearchgate.net The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a cornerstone for medicinal chemists aiming to synthesize novel bioactive compounds with a wide spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer agents. researchgate.netresearchgate.net

Research Rationale for Investigating 5-Bromo-3-fluoro-2-nitropyridine

The specific substitution pattern of this compound makes it a compound of considerable interest for synthetic chemists. Halogenated nitropyridines serve as key intermediates in the synthesis of complex molecules due to their inherent reactivity. researchgate.netjubilantingrevia.com The structure of this compound combines several features that underscore its research value:

Multiple Reactive Sites: The pyridine ring is electron-deficient, a state enhanced by the presence of the electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic substitution reactions. nih.gov

Halogen Functionality: The compound features two different halogen atoms, bromine and fluorine. The bromine atom can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, a fundamental tool in modern organic synthesis. innospk.com

Value of Fluorine: The fluorine atom is a prized substituent in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. innospk.com

Nitro Group Versatility: The nitro group is not only a powerful activating group but can also be reduced to an amino group, opening pathways to a wide array of further chemical transformations and the construction of diverse derivatives. innospk.comrsc.org

This unique combination of a bromo group for coupling reactions, a fluoro group for modulating biological properties, and a versatile nitro group on a pyridine core makes this compound a highly valuable and flexible building block for creating novel and complex chemical entities.

Scope and Objectives of Academic Inquiry for this compound

The primary academic focus for this compound is its characterization and utilization as a synthetic intermediate. The scope of inquiry involves a thorough examination of its chemical and physical properties and an exploration of its reactivity.

The key objectives include:

Documentation of Physicochemical Properties: To compile and present verifiable data regarding its molecular structure, weight, and other physical constants.

Analysis of Spectroscopic Data: To provide insights into its structural confirmation through available spectroscopic information.

Evaluation of Synthetic Potential: To assess its reactivity based on the known chemical behavior of its constituent functional groups (bromo, fluoro, nitro) on a pyridine ring, thereby mapping its utility in the synthesis of more complex target molecules for pharmaceutical and material science research.

Research Findings

Physicochemical Properties of this compound

The fundamental properties of this compound have been established through computational analysis and laboratory documentation. This data provides a baseline for its handling and application in synthetic procedures. The compound typically appears as a solid at room temperature. sigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂BrFN₂O₂ | nih.govchemscene.com |

| Molecular Weight | 220.98 g/mol | nih.govchemscene.com |

| CAS Number | 1532517-95-5 | nih.govchemscene.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=C(C=NC(=C1F)N+[O-])Br | nih.gov |

| InChI Key | YMXQSNGTVXQMLC-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

| Purity | ≥97% | sigmaaldrich.comchemscene.com |

| Physical Form | Solid | sigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | nih.gov |

| XLogP3 | 1.8 | nih.gov |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. While extensive published spectra for this compound are not widely available, data for similar structures, such as 5-Bromo-2-nitropyridine, are accessible and provide a reference for expected spectral characteristics. chemicalbook.com Chemical suppliers confirm the identity of this compound using standard analytical techniques like NMR, HPLC, and LC-MS. ambeed.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQSNGTVXQMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Nitropyridine

Pioneering Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of pyridine is fundamentally different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 3-position. scribd.comuoanbar.edu.iq Conversely, it activates the ring for nucleophilic substitution, especially at the 2- and 4-positions. uoanbar.edu.iq Crafting a molecule like 5-Bromo-3-fluoro-2-nitropyridine involves leveraging these intrinsic properties through various strategic protocols.

The introduction of a nitro group onto a pyridine ring is a classic example of electrophilic substitution. However, the reaction is often sluggish and requires harsh conditions due to the electron-deficient nature of the pyridine ring. scribd.com The regioselectivity of nitration is heavily influenced by the substituents already present on the ring.

In the context of synthesizing precursors for this compound, the nitration of a fluorinated pyridine is a key step. For instance, the preparation of 5-Fluoro-2-nitropyridine can be achieved by the nitration of 5-fluoro-2-amino-pyridine. In a typical procedure, 5-fluoro-2-amino-pyridine is added to concentrated sulfuric acid at 0°C, followed by the addition of 3% hydrogen peroxide. chemicalbook.com The mixture is stirred for an extended period, allowing for the oxidation and nitration to occur, yielding the desired 5-Fluoro-2-nitropyridine after workup. chemicalbook.com This demonstrates how an existing amino group can direct the nitration and can itself be replaced in the process. Another relevant intermediate, 2-nitro-5-bromopyridine, can be prepared by the nitration of 2-amino-5-bromopyridine (B118841) using peracetic acid.

Electrophilic bromination of the pyridine ring generally requires more forceful conditions than the bromination of benzene. Direct bromination of unsubstituted pyridine at high temperatures (around 573K) yields a mixture of 3-Bromopyridine and 3,5-Dibromopyridine. scribd.com For more controlled and regioselective bromination, specific reagents and strategies are employed, often dictated by the other substituents on the pyridine ring.

A widely used brominating agent for heterocyclic systems is N-bromosuccinimide (NBS). pipzine-chem.compipzine-chem.com The synthesis of bromo-nitro-pyridine derivatives often involves the bromination of a nitropyridine precursor. For example, to synthesize a compound like 2-bromo-5-fluoro-3-nitropyridine (B1288531), a synthetic pathway could involve first preparing 3-nitropyridine (B142982) and then introducing the bromine atom at the 2-position using NBS in the presence of a suitable solvent and catalyst. pipzine-chem.com The precise conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired product and yield, as the pyridine ring's sensitivity is high. pipzine-chem.com

The electron-deficient character of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq This reactivity is crucial for introducing substituents like fluorine. A halogen atom, such as chlorine, at an activated position (2- or 4-) can be displaced by a fluoride (B91410) ion.

A practical example is the synthesis of 2-Fluoro-5-nitropyridine (B1295090) from 5-nitro-2-chloropyridine. The reaction is carried out by heating a mixture of 5-nitro-2-chloropyridine with anhydrous potassium fluoride in a solvent like sulfolane. chemicalbook.com The chlorine atom at the 2-position is readily displaced by the fluoride ion to give the desired 2-Fluoro-5-nitropyridine in good yield. chemicalbook.com This method highlights the utility of nucleophilic substitution in the synthesis of fluorinated pyridine compounds.

Synthesis Pathways for Key Intermediates

5-Fluoro-2-nitropyridine serves as a valuable intermediate in the synthesis of more complex pyridine derivatives. chemicalbook.com As mentioned previously, one established method for its preparation involves the oxidative nitration of 5-fluoro-2-amino-pyridine.

Detailed Synthesis of 5-Fluoro-2-nitropyridine: To a solution of concentrated sulfuric acid at 0°C, 3% hydrogen peroxide is added. 5-fluoro-2-amino-pyridine is then added portion-wise to this solution while maintaining the low temperature. chemicalbook.com The reaction mixture is allowed to warm to room temperature and is stirred for approximately 20 hours. chemicalbook.com The reaction is then quenched by pouring it onto ice, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to afford 5-Fluoro-2-nitropyridine as a light brown oil, which can often be used in subsequent steps without further purification. chemicalbook.com

3-Fluoro-2-nitropyridine is another critical intermediate, characterized by a fluorine atom adjacent to a nitro group. innospk.comchemicalbook.com Its synthesis is commonly achieved via a diazotization reaction, a variant of the Balz-Schiemann reaction, starting from 3-amino-2-nitropyridine (B78374). chemwhat.comguidechem.com

Detailed Synthesis of 3-Fluoro-2-nitropyridine: A solution of sodium nitrite (B80452) in water is added dropwise to a stirred mixture of 3-amino-2-nitropyridine in 34% fluoroboric acid. chemwhat.comguidechem.com The temperature is strictly maintained between -8°C and -2°C during the addition. chemwhat.comguidechem.com After stirring, the resulting suspension is filtered to isolate the diazonium fluoroborate salt as a solid. This salt is then washed and thoroughly dried. chemwhat.com The dry salt is subsequently decomposed by heating to 120°C. chemwhat.comguidechem.com The resulting oil is treated with a sodium bicarbonate solution and extracted with dichloromethane. Finally, drying the organic extracts and removing the solvent under reduced pressure yields 3-Fluoro-2-nitropyridine as a pale yellow solid. chemwhat.comguidechem.com Novel and safer processes for this synthesis have also been developed. wipo.int

Synthetic Routes to 2-Bromo-5-fluoro-3-nitropyridine Isomers

The isomer 2-bromo-5-fluoro-3-nitropyridine is a valuable pharmaceutical intermediate, recognized for the role of its fluorine atom in enhancing metabolic stability and bioavailability in drug candidates. guidechem.com Its synthesis requires precise control to ensure the correct placement of the bromine, fluorine, and nitro groups on the pyridine ring.

Appearing as a light yellow powder, this compound's unique substitution pattern provides chemists with versatile options for designing synthetic pathways. guidechem.com The bromine atom is amenable to participation in cross-coupling reactions, a fundamental technique in organic synthesis, while the nitro group can be reduced to an amine, creating opportunities for a wide array of derivatives. innospk.com

General synthetic strategies for halogenated nitropyridines often involve multi-step processes that include halogenation and nitration reactions. For instance, the synthesis of a related compound, 2-bromo-5-fluoropyridine, can be achieved through a diazotization reaction of 2-bromo-5-aminopyridine. guidechem.com Another approach involves the bromination of 2-amino-5-bromopyridine followed by nitration to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org These foundational methods highlight the strategic considerations necessary for the synthesis of the more complex 2-bromo-5-fluoro-3-nitropyridine.

Table 1: Properties of 2-Bromo-5-fluoro-3-nitropyridine

| Property | Value |

| Appearance | Light yellow powder |

| Purity | ≥98.0% |

| Molecular Formula | C₅H₂BrFN₂O₂ |

| Molecular Weight | 220.984 g/mol |

| Density | 1.9 ± 0.1 g/cm³ |

| Boiling Point | 227.3 ± 35.0 °C at 760 mmHg |

| Flash Point | 91.2 ± 25.9 °C |

This data is sourced from an analysis of the compound's chemical and physical characteristics. guidechem.com

Production of 5-Bromo-2-methoxy-3-nitropyridine Variants

A key variant, 5-bromo-2-methoxy-3-nitropyridine, can be synthesized with high efficiency from 5-bromo-2-chloro-3-nitropyridine. This process involves a nucleophilic substitution reaction with sodium methoxide (B1231860).

The reaction is typically carried out in methanol, where a solution of sodium methoxide is added dropwise to a solution of the starting material at a reduced temperature (0 °C). After an initial period of stirring at this low temperature, the reaction is allowed to warm to room temperature and stirred for an extended period to ensure completion. This methodology has been shown to produce the desired product in a high yield of 98%. chemicalbook.com

Table 2: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

| Parameter | Details |

| Starting Material | 5-Bromo-2-chloro-3-nitropyridine |

| Reagent | 25% w/w Sodium methoxide in methanol |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 19 hours (1 hour at 0 °C, 18 hours at room temp.) |

| Yield | 98% |

| Product Appearance | Pale yellow solid |

This table is based on a documented synthetic procedure. chemicalbook.com

Methodologies for 2-Methoxy-3-bromo-5-fluoropyridine

The synthesis of 2-methoxy-3-bromo-5-fluoropyridine, a related precursor, can be accomplished through various routes, demonstrating the flexibility of synthetic strategies for substituted pyridines.

One prominent method involves a two-step process starting from 2-methoxy-5-aminopyridine. google.com This intermediate is first converted to 2-methoxy-5-fluoropyridine via a diazotization reaction followed by treatment with a fluorinating agent. The subsequent step involves a bromination reaction, using a reagent such as N-bromosuccinimide (NBS), to yield the final product. google.com

An alternative approach begins with 3-bromo-5-fluoro-2-hydroxypyridine. guidechem.com This starting material is reacted with silver carbonate and methyl iodide in anhydrous toluene. The reaction proceeds overnight at room temperature to afford 2-methoxy-3-bromo-5-fluoropyridine after purification. guidechem.com

Table 3: Comparative Synthesis of 2-Methoxy-3-bromo-5-fluoropyridine

| Method | Starting Material | Key Reagents |

| Method 1 | 2-methoxy-5-aminopyridine | 1. Nitrous acid/fluorinating agent 2. N-bromosuccinimide (NBS) |

| Method 2 | 3-bromo-5-fluoro-2-hydroxypyridine | Silver carbonate, Methyl iodide |

This table compares two different synthetic pathways. guidechem.comgoogle.com

Optimization of Reaction Conditions and Yield Enhancement Strategies in this compound Synthesis

While a specific, detailed synthesis for this compound is not extensively documented in public literature, the principles of optimizing such a synthesis can be inferred from related reactions. The synthesis of structurally similar compounds, such as halogenated nitropyridines, often requires careful control over reaction parameters to maximize yield and purity.

For instance, in the reduction of a related compound, 3-bromo-2-methoxy-5-nitropyridine, the choice of reducing agent and catalyst is critical. rsc.org Studies have shown that using hydrazine (B178648) as a reductant with a Rhodium on carbon (Rh/C) catalyst can achieve high yields, in some cases up to 86%. rsc.org However, the reaction is highly sensitive, and slight variations can lead to over-reduction to the aminopyridine or a mixture of products. rsc.org

Key parameters that demand careful optimization include:

Solvent: The choice of solvent can significantly influence reaction kinetics and solubility of reactants and intermediates.

Reaction Temperature: Temperature control is crucial. For example, the reduction of 2-fluoro-5-nitropyridine requires a higher temperature of 40 °C. rsc.org

Reaction Time: The duration of the reaction must be closely monitored to prevent the formation of by-products. For some reactions, completion can occur in as little as 15 minutes, and extended times can be detrimental. rsc.org

Rate of Reagent Addition: The speed at which reagents are added can affect the reaction outcome. In the case of hydrazine reductions, a dropwise addition is often necessary to control the reaction. rsc.org

These optimization principles highlight that the successful synthesis of this compound would likely depend on a systematic study of these variables to establish a robust and high-yielding protocol.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Fluoro 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 5-bromo-3-fluoro-2-nitropyridine core. The presence of a strong electron-withdrawing nitro group at the C-2 position and a fluorine atom at the C-3 position activates the pyridine ring for nucleophilic attack. wikipedia.orgpressbooks.pub This activation is most pronounced at the positions ortho and para to the nitro group, facilitating the displacement of a leaving group by a nucleophile. wikipedia.orgpressbooks.pubuci.edu

Reactivity Profile at the C-2 Position

The C-2 position of this compound is highly activated towards SNAr reactions due to the adjacent powerful electron-withdrawing nitro group. This group effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction. wikipedia.org Consequently, the nitro group itself can be displaced by strong nucleophiles.

Recent patent literature describes the reaction of this compound with various amines. For instance, treatment with 2-methoxyethanamine in tetrahydrofuran (B95107) at room temperature leads to the displacement of the nitro group. google.com Similarly, reaction with methylamine (B109427) in THF at 50 °C also results in the substitution of the nitro group. google.com The reaction with 2-aminopropane in the presence of potassium carbonate in acetonitrile (B52724) also proceeds at the C-2 position. google.com

Table 1: Nucleophilic Aromatic Substitution at the C-2 Position of this compound

| Nucleophile | Reagents and Conditions | Product | Reference |

| 2-Methoxyethanamine | THF, 25 °C, 2 h | 5-Bromo-3-fluoro-N-(2-methoxyethyl)pyridin-2-amine | google.com |

| Methylamine | THF, 50 °C, 2 h | 5-Bromo-3-fluoro-N-methylpyridin-2-amine | google.com |

| 2-Aminopropane | K₂CO₃, MeCN, rt, 16 h | 5-Bromo-3-fluoro-N-isopropylpyridin-2-amine | google.com |

This table is generated based on available data and is not exhaustive.

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

The bromine atom at the C-5 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. libretexts.org In the context of this compound, the bromine atom at the C-5 position can be readily coupled with a variety of organoboron reagents. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, leading to a wide range of functionalized pyridine derivatives. While specific examples for this compound are not detailed in the provided search results, the general utility of aryl bromides in Suzuki-Miyaura couplings is well-established. libretexts.orgnih.gov

Table 2: Representative Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Reference |

| 3-Bromo-2-aminopyridine | Arylboronic acids | Pd(OAc)₂/RuPhos | LiHMDS | N³-Aryl-2,3-diaminopyridines | nih.gov |

| 2-Amino-5-bromopyrazine | 2,5-Dimethoxy-1,4-benzenediboronic acid | Not specified | Not specified | 1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene | nih.gov |

This table illustrates the general applicability of the Suzuki-Miyaura reaction to similar substrates.

Buchwald-Hartwig Amination Derivatizations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govsigmaaldrich.com This reaction is instrumental for the synthesis of arylamines. The bromo substituent at the C-5 position of this compound is a suitable electrophilic partner for this transformation. By reacting with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand, a diverse array of 5-amino-3-fluoro-2-nitropyridine derivatives can be accessed. nih.gov

Table 3: Representative Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Reference |

| 3-Halo-2-aminopyridines | Primary and Secondary Amines | Pd-precatalysts/RuPhos or BrettPhos | LiHMDS | N³-Substituted-2,3-diaminopyridines | nih.gov |

This table demonstrates the general scope of the Buchwald-Hartwig amination with related substrates.

Negishi Coupling Strategies

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst to form a carbon-carbon bond. sigmaaldrich.com The C-5 bromine atom of this compound can participate in Negishi coupling reactions. This allows for the introduction of various alkyl, aryl, or vinyl groups at this position by coupling with the corresponding organozinc reagent. This strategy provides a complementary approach to the Suzuki-Miyaura coupling for C-C bond formation. sigmaaldrich.com

Table 4: Representative Negishi-like Coupling in Aqueous Media

| Aryl Halide | Alkyl Halide (for in situ RZnX formation) | Catalyst/Ligand | Additive | Product | Reference |

| Aryl Halides | Alkyl Halides | Pd(Amphos)₂Cl₂ | TMEDA, Zinc dust | Alkyl-substituted aromatics | sigmaaldrich.com |

This table illustrates the general principle of Negishi-like couplings applicable to substrates like this compound.

Sonogashira Coupling for Alkyne Introductions

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org The reaction conditions are generally mild, often allowing for the coupling to occur at room temperature. wikipedia.org

While specific studies detailing the Sonogashira coupling directly on this compound are not extensively documented in readily available literature, the reactivity of similar substituted bromonitropyridines provides significant insight. For instance, the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes has been successfully demonstrated to produce the corresponding 5-nitro-2-ethynylpyridines. researchgate.net This suggests that the bromine atom at the 5-position of this compound would be amenable to Sonogashira coupling. The electron-withdrawing nature of the nitro and fluoro groups is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

A variety of terminal alkynes can be employed in Sonogashira reactions, leading to the introduction of diverse functionalities. Research on 2-amino-3-bromopyridines has shown successful coupling with a range of terminal alkynes, affording the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.orgresearchgate.net The optimized conditions for these reactions often involve a palladium catalyst such as Pd(CF₃COO)₂, a phosphine (B1218219) ligand like PPh₃, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base like triethylamine (B128534) in a solvent such as DMF at elevated temperatures. scirp.orgresearchgate.net

Below is a hypothetical data table illustrating the potential outcomes of Sonogashira coupling with this compound based on known reactions with similar substrates.

| Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF/DMF | 3-Fluoro-2-nitro-5-(phenylethynyl)pyridine |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylethylamine | Toluene | 3-Fluoro-2-nitro-5-((trimethylsilyl)ethynyl)pyridine |

| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 3-(3-Fluoro-2-nitropyridin-5-yl)prop-2-yn-1-ol |

| 1-Heptyne | Pd(dppf)Cl₂ / CuI | Piperidine | Acetonitrile | 5-(Hept-1-yn-1-yl)-3-fluoro-2-nitropyridine |

Reduction Reactions of the Nitro Moiety in this compound

The reduction of the nitro group in this compound to an amino group is a crucial transformation, as it opens up a plethora of possibilities for further functionalization, such as diazotization and amide bond formation. The resulting 5-bromo-3-fluoropyridin-2-amine (B1522476) is a valuable intermediate in the synthesis of complex heterocyclic structures.

Various methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often critical to avoid undesired side reactions, particularly dehalogenation. In a patent describing the synthesis of nitrogen-containing macrocyclic compounds, a derivative of this compound was successfully reduced using zinc powder. This suggests that metallic reducing agents can be effective for this transformation.

Catalytic hydrogenation is another common and often clean method for nitro group reduction. However, care must be taken to select the appropriate catalyst and conditions to preserve the C-Br and C-F bonds.

A patent for the synthesis of GLP-1 receptor agonists describes a nucleophilic aromatic substitution reaction on this compound, followed by subsequent synthetic steps. googleapis.com While not a direct reduction of the starting material, the chemistry highlights the stability of the bromo and fluoro substituents under certain reaction conditions, which is a key consideration for reduction reactions.

The following table summarizes potential methods for the reduction of the nitro group in this compound, based on established procedures for related compounds.

| Reducing Agent/System | Solvent | Key Reaction Conditions | Product |

|---|---|---|---|

| Fe / NH₄Cl | Ethanol/Water | Reflux | 5-Bromo-3-fluoropyridin-2-amine |

| SnCl₂·2H₂O | Ethanol | Reflux | 5-Bromo-3-fluoropyridin-2-amine |

| H₂ / Pd/C | Methanol/Ethyl acetate | Room temperature, atmospheric pressure | 5-Bromo-3-fluoropyridin-2-amine |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Water/Dioxane | Room temperature | 5-Bromo-3-fluoropyridin-2-amine |

Advanced Derivatization Strategies for Novel Pyridine Scaffolds

Beyond Sonogashira coupling and nitro group reduction, this compound is a substrate for a variety of other advanced derivatization strategies, enabling the construction of novel and complex pyridine-based molecular architectures.

Suzuki-Miyaura Coupling: The bromine atom at the 5-position is well-suited for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a C-C bond with a wide range of boronic acids and their derivatives. A patent has described the Suzuki coupling of a derivative of this compound, highlighting the feasibility of this transformation. This reaction is invaluable for synthesizing biaryl and heteroaryl-substituted pyridines.

Buchwald-Hartwig Amination: The C-Br bond can also participate in Buchwald-Hartwig amination reactions, another palladium-catalyzed process that forms C-N bonds. This allows for the introduction of a diverse array of primary and secondary amines at the 5-position, leading to the synthesis of various N-substituted aminopyridines.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the fluorine and nitro substituents, makes it susceptible to nucleophilic aromatic substitution. A patent has documented the reaction of this compound with 2-methoxyethanamine, where the amine displaces the fluorine atom at the 3-position. googleapis.com This type of reaction provides a direct route to introduce various nucleophiles, including alkoxides, thiolates, and amines, onto the pyridine ring.

The table below outlines some of these advanced derivatization strategies.

| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Reagent | Expected Product Core Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3-fluoro-2-nitropyridine |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Amino)-3-fluoro-2-nitropyridine |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohol/Alkoxide | Base (e.g., NaH) | 5-Bromo-3-alkoxy-2-nitropyridine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Alkyl/Aryl-3-fluoro-2-nitropyridine |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Fluoro 2 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 5-Bromo-3-fluoro-2-nitropyridine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide definitive evidence for its structure.

Due to the limited availability of public domain experimental spectra, a detailed analysis of expected chemical shifts and coupling constants is presented. The pyridine (B92270) ring contains two hydrogen atoms. The proton at position 4 (H-4) would be influenced by the adjacent fluorine and bromine atoms, while the proton at position 6 (H-6) would be adjacent to the nitrogen atom and the bromine atom. This would result in two distinct signals in the ¹H NMR spectrum, likely in the aromatic region (δ 7.0-9.0 ppm). The coupling between these protons and with the fluorine atom would lead to complex splitting patterns.

In the ¹³C NMR spectrum, five distinct signals would be expected, one for each carbon atom in the pyridine ring. The chemical shifts would be influenced by the electronegativity of the substituents. The carbon attached to the nitro group (C-2) would be significantly deshielded, appearing at a lower field. The carbon bonded to fluorine (C-3) would show a large one-bond C-F coupling constant. The carbon bearing the bromine atom (C-5) and the other ring carbons (C-4 and C-6) would also exhibit characteristic chemical shifts.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance would be observed for the fluorine atom at position 3. The chemical shift and coupling to the adjacent protons (H-4) would provide further confirmation of the substitution pattern.

While specific experimental data is not widely published, chemical database entries confirm the existence and general characterization of this compound. ambeed.comsigmaaldrich.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | δ 8.0 - 8.5 (H-4, H-6) | Complex multiplets due to H-H and H-F coupling. |

| ¹³C | δ 150 - 160 (C-3, C-5) | C-F and C-Br substituted carbons. |

| δ 140 - 150 (C-2) | Carbon attached to the nitro group. | |

| δ 120 - 130 (C-4, C-6) | Unsubstituted ring carbons. | |

| ¹⁹F | δ -110 to -130 | Relative to CFCl₃. |

Note: The predicted values are based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattered light in the Raman spectrum.

The most prominent vibrational modes for this molecule would include:

N-O stretching vibrations from the nitro group, typically observed in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

C-F stretching vibration , which is expected to appear as a strong band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹.

C-Br stretching vibration , which would be found at lower frequencies, generally in the 600-500 cm⁻¹ region.

Pyridine ring vibrations , including C-C and C-N stretching, as well as ring breathing modes, which occur in the 1600-1400 cm⁻¹ region.

C-H stretching and bending vibrations for the two aromatic protons.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong (IR) |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong (IR) |

| C-C/C-N Ring Stretching | 1600 - 1400 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong (IR) |

| C-Br Stretch | 600 - 500 | Medium |

Mass Spectrometry for Precise Molecular Composition Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.

The predicted monoisotopic mass of this compound is 219.92837 Da. nih.gov In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion, with two peaks of nearly equal intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted mass spectrometry data also indicates the formation of various adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. uni.lu The fragmentation pattern of the molecular ion under electron impact (EI) or collision-induced dissociation (CID) would provide further structural information, with potential losses of the nitro group (NO₂), fluorine, and bromine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ (⁷⁹Br) | 219.9284 |

| [M]⁺ (⁸¹Br) | 221.9263 |

| [M+H]⁺ | 220.9357 |

| [M+Na]⁺ | 242.9176 |

| [M-H]⁻ | 218.9211 |

Source: PubChem uni.lu

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

This technique would allow for the direct visualization of the planar pyridine ring and the spatial orientation of the bromo, fluoro, and nitro substituents. Key structural parameters that could be determined include:

The C-Br, C-F, and C-N bond lengths.

The bond angles within the pyridine ring and involving the substituents.

The planarity of the pyridine ring and any distortions caused by the bulky substituents.

Intermolecular interactions, such as halogen bonding (involving the bromine atom) or π-π stacking between the pyridine rings, which govern the crystal packing.

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a detailed discussion of its solid-state architecture remains speculative.

Computational Chemistry and Theoretical Characterization of 5 Bromo 3 Fluoro 2 Nitropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 5-Bromo-3-fluoro-2-nitropyridine, DFT calculations, often employing a basis set such as 6-311++G(d,p), are instrumental in determining the most stable conformation of the molecule. These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar molecules, like 2-amino-3-nitropyridine, have demonstrated that DFT methods can reliably predict these parameters, which often show good correlation with experimental data obtained from techniques like X-ray crystallography. The optimization process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of the atoms in the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br | 119.5 |

| C-F | 1.35 | C-C-F | 118.0 |

| C-N (nitro) | 1.48 | C-C-N | 121.0 |

| N-O | 1.22 | O-N-O | 125.0 |

| C-C (ring) | 1.39 | C-N-C (ring) | 117.0 |

| C-H | 1.08 | H-C-C | 120.0 |

Note: These are hypothetical values for illustrative purposes based on typical bond lengths and angles in similar aromatic compounds. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the pyridine (B92270) ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitro group. This distribution of frontier orbitals indicates that the molecule would be susceptible to nucleophilic attack at the positions designated by the LUMO and would engage in electrophilic interactions through the regions defined by the HOMO. The energy gap helps in predicting the charge transfer interactions that can occur within the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In the case of this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro group and the fluorine atom, indicating these as sites prone to electrophilic attack. Regions of positive potential (blue) are expected near the hydrogen atoms and parts of the pyridine ring, suggesting susceptibility to nucleophilic attack. This visual representation of charge distribution complements the insights gained from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are used to visualize and characterize weak intramolecular and intermolecular interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. These methods plot the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density.

For this compound, NCI plots would likely reveal weak attractive interactions between the bromine and nitro groups, as well as potential steric clashes indicated by regions of high electron density. These visualizations are crucial for understanding the forces that govern the molecule's conformation and its interactions with other molecules.

Evaluation of Quantum Chemical Parameters and Non-Linear Optical (NLO) Properties

Quantum chemical parameters derived from DFT calculations, such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are essential for evaluating the non-linear optical (NLO) properties of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

The presence of both electron-donating (bromo and fluoro) and strong electron-withdrawing (nitro) groups on the pyridine ring suggests that this compound could exhibit significant NLO properties. The charge transfer from the donor to the acceptor groups, facilitated by the π-conjugated system of the pyridine ring, can lead to a large dipole moment and hyperpolarizability. Computational studies on similar donor-acceptor substituted pyridines have shown that such molecules can possess considerable NLO activity. researchgate.net

Table 2: Calculated Quantum Chemical and NLO Properties (Illustrative)

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~3-5 | Debye |

| Mean Polarizability (α) | ~100-150 | a.u. |

| First Hyperpolarizability (β) | >1000 | a.u. |

Note: These are estimated ranges based on values for similar molecules. Actual values would be obtained from specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. imperial.ac.uk By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most stable and accessible conformations.

For a relatively rigid molecule like this compound, MD simulations can be used to study the vibrational motions of the atoms and the rotation around single bonds, if any. These simulations, often performed in a solvent to mimic experimental conditions, can help in understanding how the molecule behaves in a solution and how it might interact with other molecules. The stability of the molecule can be assessed by monitoring parameters like root-mean-square deviation (RMSD) over the simulation time.

In Silico Structure-Activity Relationship (SAR) Studies

Detailed in silico Structure-Activity Relationship (SAR) studies for this compound are not currently available in the public scientific literature. SAR studies are crucial in medicinal chemistry and drug discovery for predicting the biological activity of a compound based on its molecular structure. These studies typically involve the generation of a dataset of structurally related compounds and their corresponding biological activities, followed by the development of a mathematical model that correlates structural features with activity.

For a compound like this compound, a hypothetical SAR study would explore how modifications to its structure—such as altering the position of the bromo, fluoro, or nitro groups, or introducing new substituents on the pyridine ring—would affect its potential biological targets. Such studies often employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, which uses statistical methods to relate physicochemical properties and structural descriptors to biological activity.

While patents indicate that this compound is used as a reagent in the synthesis of novel compounds with potential antibiotic properties, the specific SAR data for this precursor molecule is not disclosed. google.com For instance, a patent for antibiotic compounds mentions the use of this compound in the synthesis of molecules targeting Neisseria gonorrhoeae, but does not provide a computational analysis of the starting material itself. google.com

The absence of such research in accessible databases and scientific journals prevents a detailed discussion of its SAR. The scientific community would benefit from future studies in this area to fully understand the potential applications and bioactivity of this compound.

Table 1: Predicted Physicochemical Properties of this compound

The following table presents computationally derived properties of this compound, sourced from the PubChem database. These values are predictions based on computational models and have not been experimentally verified in the cited source.

| Property | Value | Source |

| Molecular Weight | 220.98 g/mol | PubChem CID 90077976 nih.gov |

| XLogP3-AA | 1.8 | PubChem CID 90077976 nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem CID 90077976 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 90077976 nih.gov |

| Rotatable Bond Count | 1 | PubChem CID 90077976 nih.gov |

| Exact Mass | 219.92837 Da | PubChem CID 90077976 nih.gov |

| Monoisotopic Mass | 219.92837 Da | PubChem CID 90077976 nih.gov |

| Topological Polar Surface Area | 58.7 Ų | PubChem CID 90077976 nih.gov |

| Heavy Atom Count | 11 | PubChem CID 90077976 nih.gov |

Strategic Applications of 5 Bromo 3 Fluoro 2 Nitropyridine in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for Novel Heterocyclic Compounds

The inherent reactivity of 5-Bromo-3-fluoro-2-nitropyridine makes it an excellent starting material for the synthesis of a variety of novel heterocyclic compounds. The electron-withdrawing nature of the nitro and fluoro groups activates the pyridine (B92270) ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions.

One notable application is in the synthesis of complex fused heterocyclic systems with potential biological activity. For instance, related brominated nitropyridines have been utilized in the multi-step synthesis of PET (Positron Emission Tomography) tracers for imaging neurodegenerative diseases like Alzheimer's. In one such synthesis, a Stille coupling reaction involving a bromonitropyridine derivative is a key step. mdpi.com This highlights the importance of the bromo-substituent for introducing molecular complexity through well-established cross-coupling methodologies.

The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions to form fused ring systems. This strategy is frequently employed in the synthesis of bioactive molecules. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the synthetic logic is well-established for analogous compounds. The presence of the fluorine atom can further modulate the properties of the final heterocyclic products, often enhancing metabolic stability and binding affinity, which are desirable traits in drug discovery. innospk.comnih.gov

Utilization as a Scaffold for Constructing Pyridine-Based Chemical Libraries

The concept of chemical libraries is central to modern drug discovery, allowing for the rapid screening of thousands of compounds for biological activity. The structural attributes of this compound make it an attractive scaffold for the construction of pyridine-based chemical libraries. A scaffold is a core molecular structure to which a variety of substituents can be attached to generate a diverse set of related molecules.

This systematic and modular approach enables the generation of a large number of distinct pyridine derivatives from a single, readily available starting material. Although specific large-scale library synthesis using this compound as the core scaffold is not prominently featured in public domain literature, its potential for such applications is clear based on the principles of combinatorial chemistry and the known reactivity of similar building blocks.

Precursor in the Synthesis of Fluorescent Probes for Chemical Biology

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. The design of these probes often involves a fluorophore (a fluorescent core) linked to a recognition element that interacts with the target of interest. The pyridine ring is a component of many fluorescent dyes, and functionalized pyridines can serve as precursors to these important molecules.

While direct synthesis of fluorescent probes from this compound is not extensively documented, its structural features suggest its potential as a precursor. For example, the synthesis of pyridine-triazole derivatives that coordinate to rhenium to form photoluminescent materials has been reported using a related compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid. ossila.com This demonstrates the utility of the bromo-fluoropyridine core in creating luminescent compounds.

The general strategy for developing a fluorescent probe from this compound would involve transforming it into a more complex heterocyclic system that exhibits desirable photophysical properties. This could be achieved through a series of reactions, such as cross-coupling to extend the conjugation of the system, followed by reduction of the nitro group and subsequent cyclization to form a rigid, planar structure that is often characteristic of good fluorophores. The development of novel fluorescent probes is a dynamic area of research, and versatile building blocks like this compound are valuable starting points for the creation of new tools for bioimaging. nih.gov

Medicinal Chemistry Research on 5 Bromo 3 Fluoro 2 Nitropyridine Derivatives

Development of Bioactive Compounds and Pharmaceutical Intermediates

5-Bromo-3-fluoro-2-nitropyridine is a key intermediate in the creation of complex pharmaceutical compounds. innospk.com The presence of halogen and nitro groups on the pyridine (B92270) ring provides multiple reactive sites for chemists to introduce further molecular diversity. innospk.com For instance, the bromine atom can be utilized in cross-coupling reactions, a fundamental technique in organic synthesis, while the nitro group can be reduced to an amine, paving the way for a multitude of derivatives. innospk.comnih.gov

The fluorine atom at the 5-position is particularly significant in drug development. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability. innospk.com This makes this compound a sought-after precursor for synthesizing fluorinated drugs aimed at treating a variety of conditions, including cancer and neurological disorders. innospk.com

The versatility of this compound is further demonstrated by its role in synthesizing various heterocyclic compounds. For example, it can be used to create precursors for 2-methoxy-3-bromo-5-fluoropyridine, another important pharmaceutical intermediate. google.com The synthesis process often involves the reaction of a related compound, 2-methoxy-5-aminopyridine, with a fluorinating agent, followed by bromination. google.com

Table 1: Bioactive Compounds and Intermediates from Nitropyridine Derivatives

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | 1. Oxidation 2. Secondary amines 3. Aromatic amines, DCC | Janus kinase 2 (JAK2) inhibitors | Bioactive Molecules |

| 2,6-Dichloro-3-nitropyridine | 1. Suzuki coupling 2. Aminoethylamine 3. Reduction 4. Bromoacetyl chloride 5. Alkylation, Mitsunobu reaction 6. Boc cleavage, 2-amino-6-chloro-3-nitropyridine | Glycogen (B147801) synthase kinase-3 (GSK3) inhibitor | Bioactive Molecules |

| 2-Amino-5-nitropyridine | 1. Chloroacetyl chloride 2. Ammonium thiocyanate (B1210189) 3. Aromatic aldehyde | 4-Arylidenethiazolidin-4-ones | Anticancer Agents |

| 2-Chloro-5-nitropyridine | Hydroxyl compounds | Insecticides | Agrochemicals |

This table summarizes the synthesis of various bioactive compounds and intermediates from different nitropyridine starting materials, as described in a review by Larina et al. nih.gov

Investigation of Derivatives as Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in several cellular processes, including transcription, cell cycle progression, and DNA repair. nih.gov The dysregulation of PRMT5 activity has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. nih.gov

Recent research has focused on the discovery of potent and effective PRMT5 inhibitors. nih.gov While direct studies on this compound as a PRMT5 inhibitor are not extensively documented in the provided results, the broader class of nucleoside-derived compounds has shown promise. nih.gov Structure-based drug design and lead optimization strategies have led to the identification of novel classes of PRMT5 inhibitors. nih.gov

Exploration of Potential Anti-Cancer and Anti-Inflammatory Agents Derived from the Compound

The structural features of this compound make it a valuable scaffold for the development of potential anti-cancer and anti-inflammatory agents. The synthesis of novel fluoro and nitro pyrazoline derivatives has demonstrated promising results in this area. nih.gov

In one study, a series of pyrazoline derivatives were synthesized and evaluated for their in vitro cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cells. nih.gov Two compounds, 3e and 4c, showed good cytotoxicity against MCF-7 cells, while compounds 3d and 4b exhibited substantial inhibition of A549 cells. nih.gov Further investigation revealed that these compounds induce cell cycle arrest at the G1/S phase, leading to apoptosis. nih.gov

The anti-inflammatory potential of related compounds has also been explored. For instance, 5-fluoro-2-oxindole has been shown to inhibit inflammatory pain by modulating oxidative and inflammatory responses. mdpi.com While not directly derived from this compound, this research highlights the therapeutic potential of fluorinated compounds in treating inflammatory conditions. mdpi.com

Table 2: Cytotoxicity of Pyrazoline Derivatives

| Compound | Cell Line | Activity |

|---|---|---|

| 3e | MCF-7 | Good cytotoxicity |

| 4c | MCF-7 | Good cytotoxicity |

| 3d | A549 | Substantial inhibition |

This table presents the in vitro cytotoxicity of selected pyrazoline derivatives against two cancer cell lines, as reported by a study on anticancer and molecular docking studies. nih.gov

Synthesis of Enzyme Inhibitors, Including Cyclooxygenase-2 and 5-Lipoxygenase

The development of specific enzyme inhibitors is a key area of medicinal chemistry research. rsc.org Fluorinated compounds, in particular, have been instrumental in the design of potent enzyme inhibitors due to their unique electronic properties. researchgate.net The fluorine atom can act as a "suicide substrate," leading to the irreversible inactivation of the target enzyme. nih.gov

While direct synthesis of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) inhibitors from this compound is not explicitly detailed in the search results, the synthesis of other enzyme inhibitors from related fluorinated compounds has been reported. For example, a series of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 3-trifluoromethylpyrazole derivatives have been synthesized and evaluated as potential COX-2 inhibitors. nih.gov These compounds exhibited significant anti-inflammatory activity, with the 3-trifluoromethylpyrazoles being the most effective. nih.gov

Molecular Docking Studies for Elucidating Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein at the atomic level. nih.gov This method is invaluable in drug discovery for understanding ligand-protein interactions and for designing more potent and selective inhibitors.

In the context of the pyrazoline derivatives with anticancer activity, molecular docking studies were performed to understand their interaction with the PARP enzyme. nih.gov The results revealed a high binding affinity of compound 4c for the PARP enzyme, supporting the experimental findings of its PARP inhibition activity. nih.gov

Similarly, for the pyrazole derivatives designed as COX-2 inhibitors, docking experiments and molecular dynamics simulations were conducted to study their ability to bind to the active site of the COX-2 enzyme, providing a rationale for their observed anti-inflammatory activity. nih.gov These computational studies are crucial for the rational design of new and more effective therapeutic agents.

Agrochemical Development Utilizing 5 Bromo 3 Fluoro 2 Nitropyridine

Formulation of Novel Pesticidal Agents

While specific pesticidal formulations derived directly from 5-Bromo-3-fluoro-2-nitropyridine are not detailed in available research, the broader class of substituted pyridines has been a fruitful area for insecticide and fungicide development. The pyridine (B92270) ring is a core component of several successful commercial pesticides. The introduction of halogen and nitro substituents can significantly influence the efficacy, selectivity, and metabolic stability of the resulting active ingredients.

Research in this area would typically involve using this compound as a starting material or a key building block. Through nucleophilic substitution and other synthetic transformations, various side chains and functional groups could be introduced to create a library of new chemical entities. These novel compounds would then undergo rigorous screening to assess their pesticidal activity against a range of target pests.

Table 1: Potential Synthetic Pathways for Pesticidal Derivatives from this compound

| Reaction Type | Potential Reagents | Resulting Functional Group | Potential Pesticidal Class |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether | Insecticides, Fungicides |

| Suzuki Coupling | Boronic Acids/Esters | Aryl or Heteroaryl | Insecticides, Fungicides |

| Stille Coupling | Organostannanes | Aryl or Heteroaryl | Insecticides, Fungicides |

| Reduction of Nitro Group | Reducing Agents (e.g., Fe/HCl) | Amino Group | Intermediate for further derivatization |

This table is illustrative of the synthetic possibilities and does not represent specific, documented pesticidal compounds derived from this compound.

Development of Herbicidal Compounds

Similarly, the development of herbicidal compounds from this compound is an area of potential rather than documented application. The structural features of this compound are relevant to the design of new herbicides. For example, related compounds such as 2-Chloro-3-fluoro-5-nitropyridine are known to be valuable intermediates in the synthesis of modern herbicides nbinno.com. This suggests that this compound could serve a similar role.

The development of herbicidal compounds would follow a similar path to that of pesticides: synthesis of derivatives and subsequent bioassays to determine their efficacy against various weed species. The goal would be to identify compounds that exhibit high herbicidal activity while maintaining selectivity, meaning they control weeds without harming the desired crops.

Table 2: Key Structural Features of this compound and Their Potential Relevance in Herbicidal Design

| Structural Feature | Potential Role in Herbicidal Activity |

| Pyridine Ring | Core scaffold for many existing herbicides, influencing transport and binding to target sites. |

| Bromo and Fluoro Substituents | Can enhance biological activity, metabolic stability, and target site binding affinity. |

| Nitro Group | Can act as a key functional group for further chemical modification or contribute directly to the molecule's herbicidal properties. |

This table outlines the potential contributions of the compound's structural features to herbicidal activity based on general principles of agrochemical design.

Research on Biological Pathways and Environmental Impact of Agrochemical Derivatives

Specific research on the biological pathways and environmental impact of agrochemical derivatives of this compound is not available. However, any new agrochemical candidate derived from this compound would need to undergo extensive studies in these areas as part of the regulatory approval process.

Biological Pathways: Research would focus on understanding the mode of action of the derivative at the molecular level. This involves identifying the specific biological target within the pest or weed (e.g., an enzyme or receptor) and elucidating how the compound interacts with it to exert its toxic effect. Understanding the biological pathway is crucial for managing resistance and developing more effective products.

Material Science Applications of 5 Bromo 3 Fluoro 2 Nitropyridine Derivatives

Synthesis of Advanced Materials Exhibiting Specialized Electronic Properties

Derivatives of nitropyridines are recognized for their potential in creating energetic compounds and efficient organic optical materials. nih.gov The introduction of a nitro group into the pyridine (B92270) ring facilitates its functionalization, allowing for the synthesis of a variety of derivatives with tailored electronic properties. nih.gov The reactivity of the nitropyridine core allows for nucleophilic substitution reactions, enabling the introduction of various functional groups that can modulate the electronic behavior of the resulting molecules. nih.gov

While specific research on 5-Bromo-3-fluoro-2-nitropyridine in this area is not publicly documented, the general class of nitropyridine derivatives has been explored for applications in organic electronics. The strong electron-accepting nature of the nitropyridine unit can be utilized in the design of n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of bromine and fluorine atoms can further enhance the electron-accepting properties and influence the molecular packing in the solid state, which is a critical factor for efficient charge transport.

| Potential Derivative Class | Key Structural Feature | Potential Electronic Property |

| Aryl-substituted nitropyridines | Extended π-conjugation | Enhanced charge carrier mobility |

| Thiophene-nitropyridine copolymers | Alternating donor-acceptor units | Tunable bandgap for organic photovoltaics |

| Cyano-functionalized nitropyridines | Strong electron-withdrawing groups | Low-lying LUMO for stable n-type conduction |

This table is illustrative and based on general principles of organic semiconductor design, as specific data for this compound derivatives is not available.

Development of Materials with Tailored Optical Characteristics

The field of optical materials is another area where derivatives of this compound could theoretically find application. Nitropyridine derivatives have been shown to be precursors for novel fluorescent molecules. nih.gov The functionalization of the nitropyridine scaffold can lead to compounds with significant Stokes shifts, a desirable property for fluorescent probes and imaging agents to avoid self-quenching. nih.gov

The synthesis of 2-arylvinyl-3-nitropyridines, for example, has been reported to yield fluorescent molecules where the emission properties can be tuned by altering the substituents. nih.gov These diarylethene-like structures can exhibit strong absorbance in the UV-visible region. nih.gov For instance, compounds with electron-releasing groups on the arylvinyl moiety can absorb light in the visible spectrum. nih.gov

| Derivative Structure Type | Example Substituent | Observed Optical Property (in related compounds) |

| 2-(Arylvinyl)-3-nitropyridines | 4-dimethylaminophenyl | Absorption in the visible region, large Stokes shift. nih.gov |

| Thienyl-substituted nitropyridines | Thiophene | Tunable fluorescence emission. nih.gov |

This table presents data for related nitropyridine derivatives to illustrate potential optical properties, as specific data for this compound derivatives is not publicly available. nih.gov

The development of materials with tailored optical characteristics from this compound would involve strategic chemical modifications. For instance, coupling with various aromatic and heteroaromatic groups through cross-coupling reactions at the bromine position could extend the π-conjugated system, leading to materials with absorption and emission profiles spanning the visible and near-infrared regions. Such materials could be investigated for applications in non-linear optics, as sensors, or as components in advanced display technologies.

Future Research Directions and Emerging Trends for 5 Bromo 3 Fluoro 2 Nitropyridine

Exploration of Novel Catalytic Transformations

The reactivity of the pyridine (B92270) ring in 5-Bromo-3-fluoro-2-nitropyridine, particularly the presence of a bromine atom, makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. While established methods like Suzuki, Sonogashira, and Buchwald-Hartwig amination are applicable to similar bromo-pyridines, future research will likely focus on developing more advanced and efficient catalytic systems specifically tailored for this substrate. The electron-withdrawing nature of the nitro and fluoro groups can significantly influence the reactivity of the C-Br bond, necessitating the exploration of novel ligand and catalyst systems to achieve high yields and selectivity.

Furthermore, the direct C-H functionalization of the pyridine ring presents an exciting frontier. rsc.org This approach, which avoids the pre-functionalization often required in traditional cross-coupling reactions, aligns with the principles of atom economy and sustainable chemistry. rsc.org Research into transition-metal catalyzed C-H activation at the C-4 or C-6 positions of the pyridine ring could provide direct routes to a wide array of novel derivatives with unique electronic and steric properties.

A summary of potential catalytic transformations for this compound is presented below:

| Catalytic Transformation | Potential Reagents and Catalysts | Expected Products |

| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl-substituted fluoronitropyridines |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst | Alkynyl-substituted fluoronitropyridines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst with specialized ligands (e.g., RuPhos, BrettPhos), base | Amino-substituted fluoronitropyridines |

| C-H Functionalization | Various transition metal catalysts (e.g., Pd, Rh, Ir) | Directly functionalized fluoronitropyridines |

Identification of Undiscovered Biological Targets for its Derivatives

The structural motif of nitropyridine is present in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties. nih.gov Derivatives of nitropyridines have been identified as potent inhibitors of various kinases, such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are crucial targets in cancer and other diseases. nih.gov

Future research will focus on synthesizing libraries of novel compounds derived from this compound and screening them against a broad panel of biological targets. The unique combination of fluorine and a nitro group can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Fluorine substitution is known to enhance metabolic stability and binding affinity, while the nitro group can participate in crucial interactions with biological targets. uni-muenster.de

The exploration of derivatives of this compound could lead to the discovery of inhibitors for novel or "undiscovered" biological targets, opening up new avenues for therapeutic intervention in areas of unmet medical need. High-throughput screening and computational modeling will be instrumental in identifying promising lead compounds and elucidating their mechanisms of action.

Integration into Sustainable and Green Chemistry Methodologies

The chemical industry is increasingly shifting towards more sustainable and environmentally benign manufacturing processes. pipzine-chem.comnih.govacs.org Future research on this compound will undoubtedly be influenced by the principles of green chemistry. This includes the development of synthetic routes that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient.

One promising area is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields in the preparation of pyridine derivatives. nih.govacs.org The development of one-pot, multicomponent reactions starting from simple precursors would also represent a significant step towards a more sustainable synthesis of functionalized pyridines. nih.gov

Furthermore, the application of biocatalysis and flow chemistry holds considerable promise. Biocatalysis, the use of enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. Flow chemistry, where reactions are carried out in continuous-flow reactors, can enhance safety, improve reaction control, and facilitate scaling up of processes. The integration of these green technologies into the synthesis and derivatization of this compound will be a key focus of future research, aiming to make its application in various fields more economically and environmentally sustainable.

| Green Chemistry Approach | Potential Application to this compound |

| Microwave-Assisted Synthesis | Faster and more efficient synthesis of derivatives. nih.govacs.org |

| Multicomponent Reactions | One-pot synthesis of complex molecules from simple precursors. nih.gov |

| Biocatalysis | Enantioselective synthesis of chiral derivatives. |

| Flow Chemistry | Safer and more scalable production and functionalization. |

| Use of Greener Solvents | Replacement of hazardous solvents with more environmentally friendly alternatives. pipzine-chem.com |

常见问题

Q. What are the key synthetic routes for preparing 5-Bromo-3-fluoro-2-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. For fluorination, halogen exchange reactions (e.g., Cl → F using KF in polar aprotic solvents at 120–150°C) are common, as demonstrated in fluoropyridine derivatives . Bromination can precede nitration to avoid competing substituent effects. Nitration at the 2-position is achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts . Yield optimization requires careful control of stoichiometry and reaction time (Table 1).

Q. Table 1: Representative Reaction Conditions for Analogous Nitropyridines

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Fluorination | KF, DMF, 150°C, 24h | 60–75% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 50–65% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Chemical shifts for pyridine protons are influenced by electron-withdrawing groups (e.g., δ ~8.5–9.5 ppm for H-6). ¹⁹F NMR shows distinct peaks for fluorine substituents (δ ~-110 to -120 ppm) .

- IR Spectroscopy : Nitro groups exhibit asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragment patterns (e.g., loss of NO₂ or Br) confirm the structure .

Advanced Research Questions

Q. How do substituent positions (Br, F, NO₂) influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bromine at C5 acts as a leaving group in Suzuki or Negishi couplings. The electron-withdrawing nitro group at C2 deactivates the ring, directing coupling to C5. Fluorine at C3 sterically hinders ortho positions but enhances stability of intermediates. Computational studies (DFT) using B3LYP functionals predict activation energies for competing pathways .

Q. What computational strategies best model the electronic effects of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately model charge distribution and frontier molecular orbitals. Exact-exchange terms improve thermochemical accuracy for nitro-group energetics . Solvent effects (e.g., DCM) are incorporated via Polarizable Continuum Models (PCM).

Q. Table 2: Computational Parameters for Electronic Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Functional | B3LYP/6-31G* | |

| Solvent Model | PCM (Dichloromethane) | |

| HOMO-LUMO Gap | ~4.2 eV (predicted) |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Q. How does the compound’s reactivity compare to non-fluorinated analogs in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Fluorine’s electronegativity increases the ring’s electron deficiency, accelerating SNAr at C5 (Br site). Kinetic studies (UV-Vis monitoring) show a 2–3x rate increase compared to non-fluorinated analogs. Solvent choice (e.g., DMSO vs. THF) further modulates reactivity .

Environmental and Regulatory Considerations

Q. What are the environmental risks associated with this compound, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息